molecular formula C51H101N3O24 B569916 Hydroxypropyl Chitosan CAS No. 84069-44-3

Hydroxypropyl Chitosan

Cat. No. B569916
CAS RN: 84069-44-3
M. Wt: 1140.366
InChI Key: DLGSBBASGAIJDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hydroxypropyl Chitosan (HPCS) is a water-soluble derivative of chitosan, boasting an 80% substitution degree from chitin, making it a remarkable modified natural biopolymer . It stands out for its unique molecular properties and versatile applications across various industries . Its water solubility and significant degree of substitution enhance its applicability in diverse fields .


Synthesis Analysis

HPCS is synthesized by the reaction of chitosan with propylene oxide, which results in a covalent attachment of hydroxypropyl groups to the nitrogen atoms on the chitosan backbone . Another synthesis method involves a four-step strategy of N-protection, O-epoxide addition, epoxide ring opening using an amine, and N-deprotection .


Molecular Structure Analysis

The structures of HPCS were characterized using 1H NMR and FT-IR . The 1H NMR spectrum of O-HPCS revealed new signals that could be assigned to the methyl and methenyl hydrogens of the hydroxypropyl groups .


Chemical Reactions Analysis

Chitosan contains active functional groups that are liable to chemical reactions; thus, chitosan derivatives can be obtained through the chemical modification of chitosan . The modification of chitosan has been an important aspect of chitosan research, showing a better solubility, pH-sensitive targeting, an increased number of delivery systems, etc .


Physical And Chemical Properties Analysis

HPCS exhibits excellent water solubility, offering enhanced application possibilities . It is derived from chitin, with an impressive 80% substitution degree, ensuring unique properties . It offers flexibility with an adjustable molecular weight range of 100K to 200K .

Scientific Research Applications

Forest Fire Suppression

HP-chitosan has been used in the creation of temperature-sensitive hydrogels for forest fire suppression . These hydrogels demonstrate exceptional fluidity at ambient temperatures, facilitating convenient application and transport. Upon exposure to elevated temperatures, they undergo a phase transition to form a solid, barrier-like structure essential for containing forest fires .

Biomedical and Pharmaceutical Fields

Due to its biocompatibility, biodegradability and various biological activities, HP-chitosan has promising applications in the biomedical and pharmaceutical fields . It can be used in drug delivery systems, tissue engineering, and other biomedical applications .

Textile Industry

HP-chitosan nanoparticles have been applied to silk fabric treatment . When treated with HP-chitosan, the fabrics exhibit enhanced antibacterial properties against bacteria such as S. aureus and E. coli .

Food Industry and Nutrition

HP-chitosan and its derivatives have practical applications in the food industry and nutrition . They can be used as food additives, dietary supplements, and in the production of functional foods .

Agriculture and Agrochemistry

In the field of agriculture and agrochemistry, HP-chitosan can be used for crop protection, as a growth promoter, and in the production of biofertilizers .

Aquaculture

HP-chitosan is used in aquaculture for the treatment of water, as a feed additive, and in the production of functional feeds .

Cosmetology, Hygiene and Personal Care

In cosmetology, hygiene, and personal care, HP-chitosan is used in the formulation of cosmetics, personal care products, and hygiene products .

Wastewater Treatment and Sludge Dewatering

HP-chitosan is used in wastewater treatment and sludge dewatering due to its flocculating properties .

Future Directions

HPCS has been used in various biomedical applications such as drug delivery, tissue engineering, disease treatments, and biosensors . It has also been used in the synthesis of hydrogel dressings with antibacterial and antioxidative activities for accelerating the healing of burn wounds . The current challenges and future development direction of the chitosan-based hydrogels for pharmaceutical and biomedical applications are being prospected .

properties

{ "Design of the Synthesis Pathway": "Hydroxypropyl Chitosan can be synthesized by the reaction of Chitosan with propylene oxide in the presence of a catalyst.", "Starting Materials": [ "Chitosan", "Propylene oxide", "Catalyst" ], "Reaction": [ "Chitosan is dissolved in an acidic solution to protonate the amino groups.", "Propylene oxide is added dropwise to the solution while stirring.", "The reaction mixture is heated to a temperature of 50-60°C for several hours.", "The catalyst is added to the reaction mixture to increase the reaction rate.", "The reaction mixture is then cooled and the product is precipitated using an alkaline solution.", "The precipitate is washed with distilled water to remove any impurities and then dried." ] }

CAS RN

84069-44-3

Product Name

Hydroxypropyl Chitosan

Molecular Formula

C51H101N3O24

Molecular Weight

1140.366

IUPAC Name

1-[[5-[5-[4,5-bis(2-hydroxypropoxy)-6-(2-hydroxypropoxymethyl)-3-(2-hydroxypropylamino)oxan-2-yl]oxy-4-(2-hydroxypropoxy)-6-(2-hydroxypropoxymethyl)-3-(2-hydroxypropylamino)oxan-2-yl]oxy-2,4-bis(2-hydroxypropoxy)-6-(2-hydroxypropoxymethyl)oxan-3-yl]amino]propan-2-ol

InChI

InChI=1S/C51H101N3O24/c1-26(55)12-52-40-47(71-20-34(9)63)44(38(24-67-16-30(5)59)74-49(40)73-22-36(11)65)77-51-42(54-14-28(3)57)48(72-21-35(10)64)45(39(76-51)25-68-17-31(6)60)78-50-41(53-13-27(2)56)46(70-19-33(8)62)43(69-18-32(7)61)37(75-50)23-66-15-29(4)58/h26-65H,12-25H2,1-11H3

InChI Key

DLGSBBASGAIJDP-UHFFFAOYSA-N

SMILES

CC(CNC1C(C(C(OC1OCC(C)O)COCC(C)O)OC2C(C(C(C(O2)COCC(C)O)OC3C(C(C(C(O3)COCC(C)O)OCC(C)O)OCC(C)O)NCC(C)O)OCC(C)O)NCC(C)O)OCC(C)O)O

synonyms

Chitofilmer;  2-Hydroxypropyl Ether Chitosan

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.